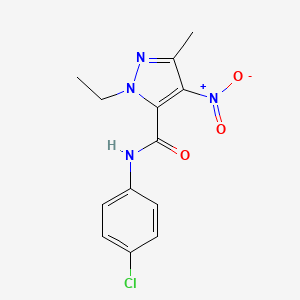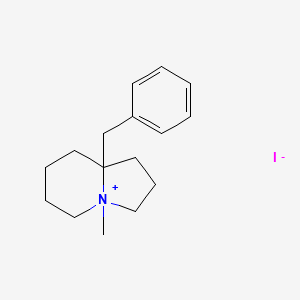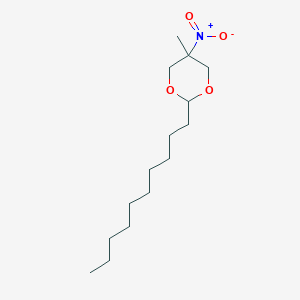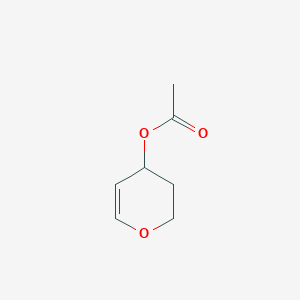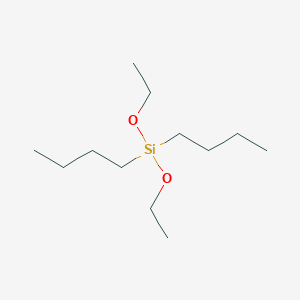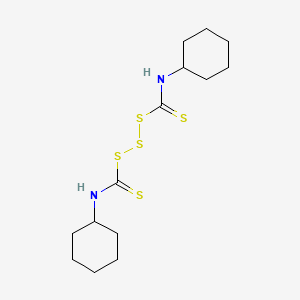
1,3-Trisulfanedicarbothioamide, N,N'-dicyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- is a chemical compound with the molecular formula C14H24N2S5. It is characterized by its unique structure, which includes multiple sulfur atoms and cyclohexyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- typically involves the reaction of dicyclohexylamine with carbon disulfide and sulfur. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications .
化学反応の分析
Types of Reactions
1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride or sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds .
科学的研究の応用
1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving sulfur chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- involves its interaction with molecular targets and pathways that are sensitive to sulfur-containing compounds. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This mechanism is of particular interest in the development of new therapeutic agents and in the study of biological processes .
類似化合物との比較
Similar Compounds
1,3-Dithiocarbamates: These compounds share a similar sulfur-containing structure but differ in their specific functional groups and applications.
Thioamides: Thioamides have a similar amide structure but contain sulfur atoms in different positions.
Sulfonamides: These compounds contain sulfur and nitrogen atoms but have different chemical properties and applications.
Uniqueness
1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- is unique due to its specific arrangement of sulfur atoms and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
5439-70-3 |
|---|---|
分子式 |
C14H24N2S5 |
分子量 |
380.7 g/mol |
IUPAC名 |
(cyclohexylcarbamothioyldisulfanyl) N-cyclohexylcarbamodithioate |
InChI |
InChI=1S/C14H24N2S5/c17-13(15-11-7-3-1-4-8-11)19-21-20-14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
InChIキー |
RIPGNUGMXDIZTC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=S)SSSC(=S)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



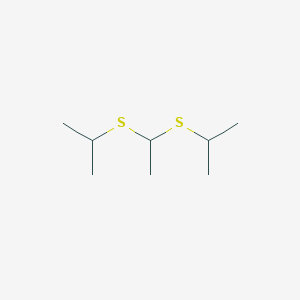
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
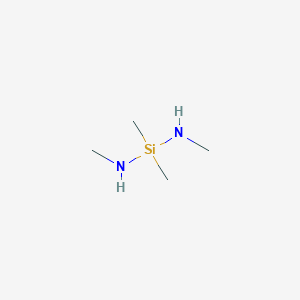
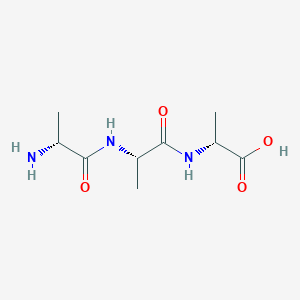
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
